molecular formula C5H7BrO2 B14050840 2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- CAS No. 72536-23-3

2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo-

Cat. No.: B14050840
CAS No.: 72536-23-3
M. Wt: 179.01 g/mol
InChI Key: VYNXRNWUCCGVGP-UHFFFAOYSA-N
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Description

2,3-Dioxabicyclo(221)heptane, 7-bromo- is a bicyclic organic compound with the molecular formula C5H7BrO2 This compound is characterized by a unique structure that includes a bromine atom attached to a dioxabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, furans are commonly used as the diene, and olefinic or acetylenic compounds serve as the dienophiles . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidative cleavage of the dioxabicycloheptane ring can lead to the formation of different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidative cleavage.

Major Products Formed

    Substitution: Formation of iodinated derivatives.

    Reduction: Formation of dehalogenated products.

    Oxidation: Formation of ring-opened products such as diols.

Mechanism of Action

The mechanism of action of 2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- involves its interaction with molecular targets through its reactive bromine atom and dioxabicycloheptane framework. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity allows it to modify biological molecules and pathways, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo(2.2.1)heptane: Lacks the bromine atom but shares the bicyclic structure.

    2,3-Dioxabicyclo(2.2.1)heptane: Similar structure without the bromine substitution.

    7-Bromo-2,3-dioxabicyclo(2.2.1)heptane: Another brominated derivative with slight structural variations.

Uniqueness

2,3-Dioxabicyclo(22This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

CAS No.

72536-23-3

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

7-bromo-2,3-dioxabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H7BrO2/c6-5-3-1-2-4(5)8-7-3/h3-5H,1-2H2

InChI Key

VYNXRNWUCCGVGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1OO2)Br

Origin of Product

United States

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